REACTION_CXSMILES
|
Br[C:2]1[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[CH2:9]([NH:11][CH2:12][CH3:13])[CH3:10]>CS(C)=O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH2:9]([N:11]([CH2:12][CH3:13])[C:2]1[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1)[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(O1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
The remaining diethylamine was removed from the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction and column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(O1)C=O)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |